6-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide 6-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15366368
InChI: InChI=1S/C27H29N3O3S/c1-19-12-13-20(2)21(17-19)18-30-23-14-16-34-25(23)26(32)29(27(30)33)15-8-4-7-11-24(31)28-22-9-5-3-6-10-22/h3,5-6,9-10,12-14,16-17H,4,7-8,11,15,18H2,1-2H3,(H,28,31)
SMILES:
Molecular Formula: C27H29N3O3S
Molecular Weight: 475.6 g/mol

6-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide

CAS No.:

Cat. No.: VC15366368

Molecular Formula: C27H29N3O3S

Molecular Weight: 475.6 g/mol

* For research use only. Not for human or veterinary use.

6-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide -

Specification

Molecular Formula C27H29N3O3S
Molecular Weight 475.6 g/mol
IUPAC Name 6-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide
Standard InChI InChI=1S/C27H29N3O3S/c1-19-12-13-20(2)21(17-19)18-30-23-14-16-34-25(23)26(32)29(27(30)33)15-8-4-7-11-24(31)28-22-9-5-3-6-10-22/h3,5-6,9-10,12-14,16-17H,4,7-8,11,15,18H2,1-2H3,(H,28,31)
Standard InChI Key GYRXNRKJOFRJMQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NC4=CC=CC=C4)SC=C3

Introduction

6-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide is a complex organic compound belonging to the thienopyrimidine family. It features a unique structural framework that integrates both thieno[3,2-d]pyrimidine and hexanamide functionalities, making it of significant interest in various fields of scientific research, particularly in medicinal chemistry and material science.

Synthesis of 6-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide

The synthesis of this compound typically involves multi-step processes starting from simpler precursors. Common synthetic strategies may include the use of boronic acids and palladium catalysts in various organic solvents. The exact synthesis route can vary, but it generally requires careful control of reaction conditions to achieve the desired product.

Synthetic Steps Overview:

  • Starting Materials: Boronic acids and other readily available organic compounds.

  • Catalysts: Palladium-based catalysts are commonly used.

  • Solvents: Various organic solvents are employed depending on the specific reaction conditions.

Potential Biological Activities:

  • Medicinal Chemistry: The compound's structure suggests potential applications in drug discovery, particularly in targeting specific biological pathways.

  • Material Science: The ability to form hydrogen bonds makes it interesting for material applications.

Research Findings and Future Directions

While specific biological activity data for this compound is limited, its classification as a thienopyrimidine suggests potential biological activity. Further research is needed to explore its applications fully, particularly in medicinal chemistry and material science.

Future Research Directions:

  • Biological Activity Studies: In-depth studies to evaluate its potential as a therapeutic agent.

  • Derivative Synthesis: Synthesizing derivatives to enhance biological activity or chemical properties.

Comparison with Similar Compounds

Other compounds in the thienopyrimidine family have shown promising biological activities, such as anti-inflammatory and anticancer properties. For example, compounds like N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide have been explored as potential 5-lipoxygenase inhibitors .

Comparison Table:

CompoundMolecular FormulaMolecular WeightPotential Biological Activity
6-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamideC29H33N3O3S503.7 g/molPotential in medicinal chemistry
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideNot specifiedNot specifiedAnti-inflammatory, potential 5-LOX inhibitor

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